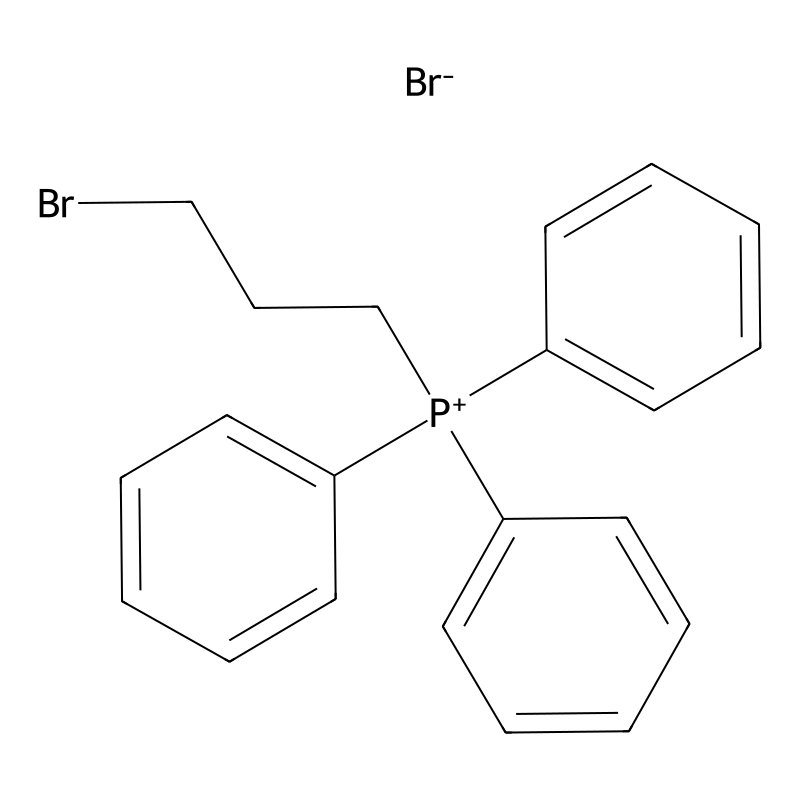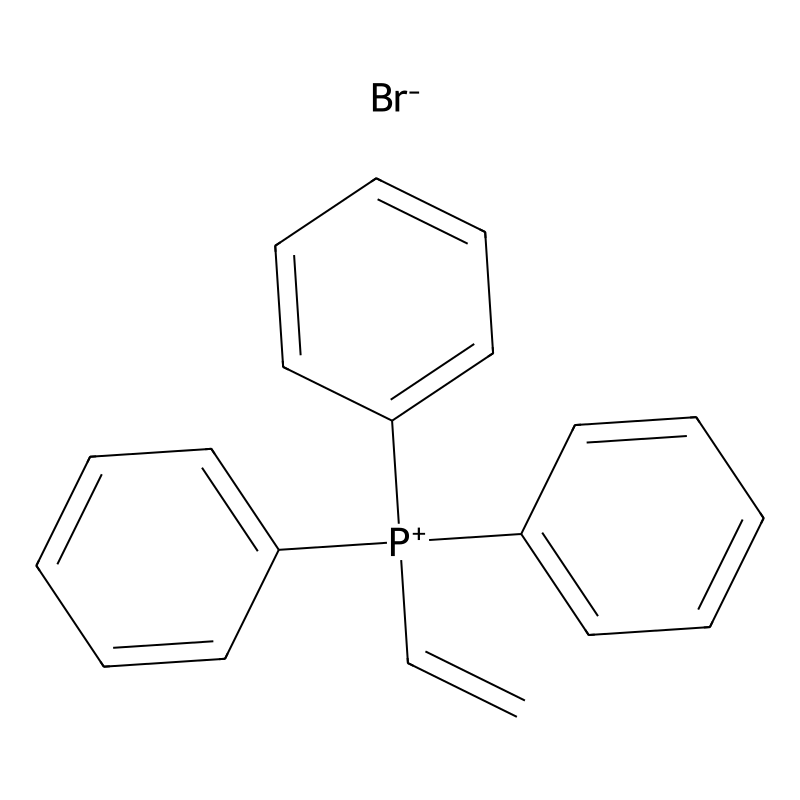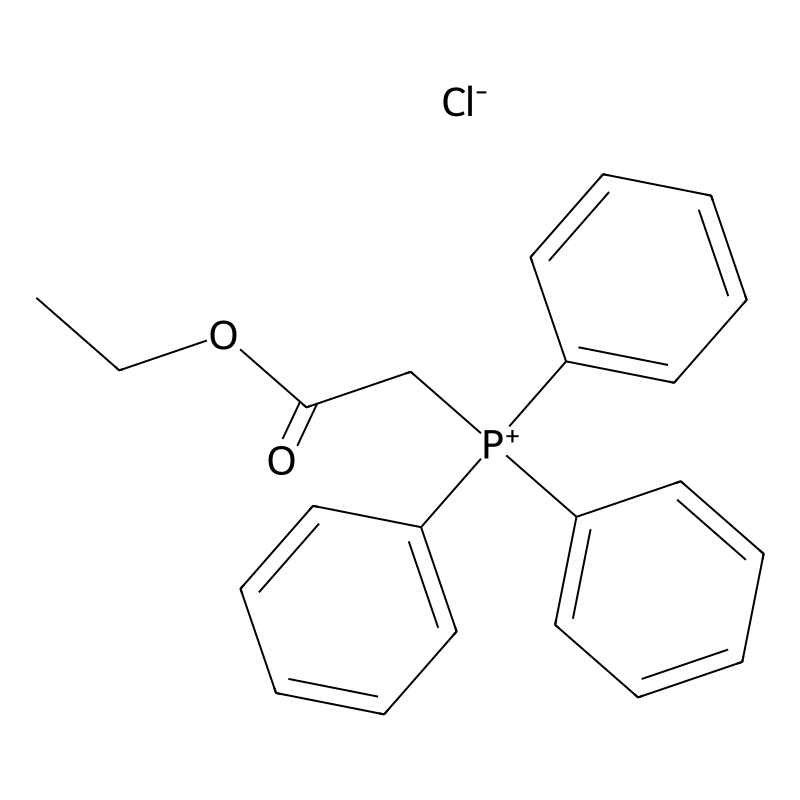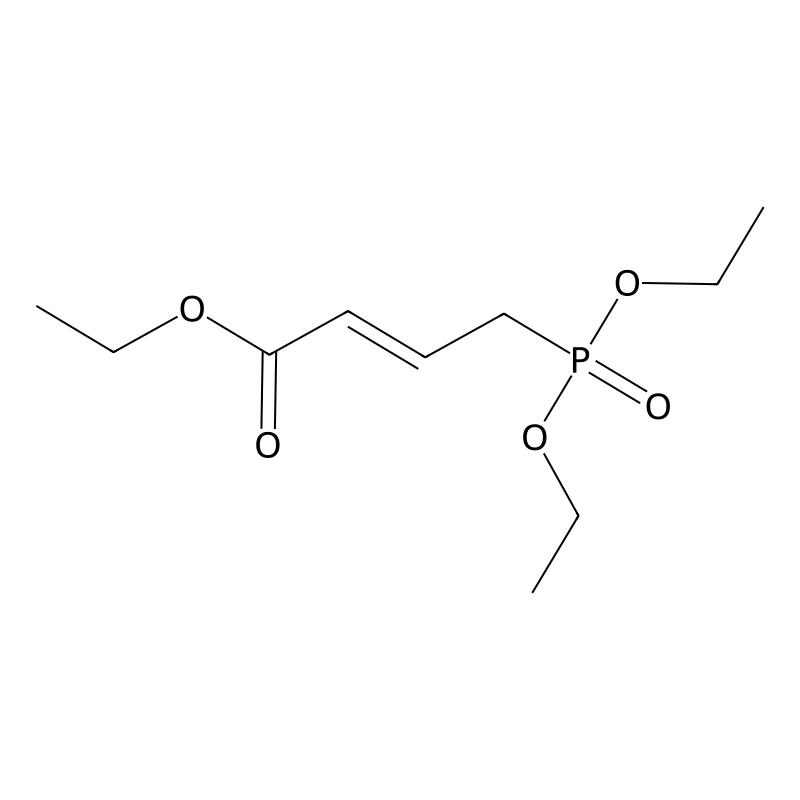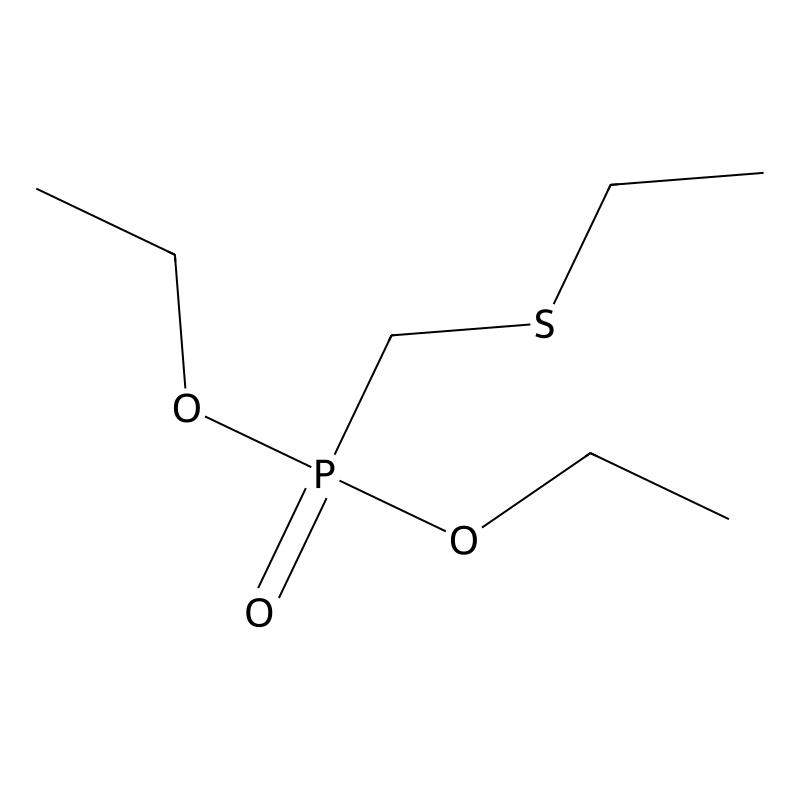C C Bond Forming Reagents
CAS No.:1663-45-2
Molecular Formula:C26H24P2
Molecular Weight:398.4 g/mol
Availability:
In Stock
CAS No.:3607-17-8
Molecular Formula:C21H21Br2P
Molecular Weight:464.2 g/mol
Availability:
In Stock
CAS No.:5044-52-0
Molecular Formula:C20H18BrP
Molecular Weight:369.2 g/mol
Availability:
In Stock
CAS No.:17577-28-5
Molecular Formula:C22H22O2P.Cl
Molecular Weight:385.8 g/mol
Availability:
In Stock
CAS No.:10236-14-3
Molecular Formula:C10H19O5P
Molecular Weight:250.23 g/mol
Availability:
In Stock
CAS No.:54091-78-0
Molecular Formula:C7H17O3PS
Molecular Weight:212.25 g/mol
Availability:
In Stock

